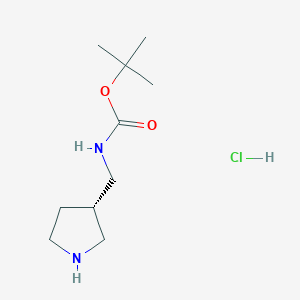

(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride

CAS No.: 1075260-66-0

Cat. No.: VC2904860

Molecular Formula: C10H21ClN2O2

Molecular Weight: 236.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1075260-66-0 |

|---|---|

| Molecular Formula | C10H21ClN2O2 |

| Molecular Weight | 236.74 g/mol |

| IUPAC Name | tert-butyl N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate;hydrochloride |

| Standard InChI | InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H/t8-;/m0./s1 |

| Standard InChI Key | WEUDEPABMRKFFT-QRPNPIFTSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)NC[C@H]1CCNC1.Cl |

| SMILES | CC(C)(C)OC(=O)NCC1CCNC1.Cl |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1CCNC1.Cl |

Introduction

Chemical Identity and Structure

Nomenclature and Identification

(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is officially named as tert-butyl N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate hydrochloride according to IUPAC nomenclature. This compound is uniquely identified by its CAS registry number 1075260-66-0, which distinguishes it from related compounds including its enantiomeric counterpart . Other identification codes include the MDL number MFCD11101394, which is used in various chemical inventory systems and research databases . The compound is also known by several synonyms including S-3-(BOC-AMINOMETHYL)-PYRROLIDINE-HCl, (S)-3-N-Boc-aminomethylpyrrolidine hydrochloride, and (S)-Pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester hydrochloride . These alternative names reflect different naming conventions used across chemical literature and by commercial suppliers.

The naming of this compound follows standard chemical nomenclature principles where the prefix (S)- denotes the specific stereochemistry at the chiral center. The term "tert-Butyl" refers to the protecting group attached to the carbamate functionality, while "pyrrolidin-3-ylmethyl" describes the core structure containing a five-membered pyrrolidine ring with a methylene substituent at the 3-position. The suffix "hydrochloride" indicates that the compound exists as a salt formed with hydrochloric acid, which significantly impacts its physical properties and handling characteristics . This comprehensive naming system allows for precise identification of the exact chemical entity among the vast landscape of organic compounds.

Structural Features

The structural formula of (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride reveals several distinctive features that contribute to its chemical behavior and utility in synthesis. The molecule consists of a pyrrolidine ring with a substitution at the 3-position, where a methylene bridge connects to a carbamate functional group . The carbamate moiety is protected by a tert-butyloxycarbonyl (Boc) group, which is a common protecting strategy in organic synthesis that shields the nitrogen atom from unwanted reactions while allowing for selective deprotection under specific conditions. The compound exists as a hydrochloride salt, with the protonation likely occurring at the pyrrolidine nitrogen, significantly enhancing its stability and solubility in polar solvents compared to the free base form .

The stereogenic center at the 3-position of the pyrrolidine ring adopts the (S) configuration, which is crucial for applications requiring stereochemical precision . This stereochemical feature distinguishes it from its (R) enantiomer (CAS: 1217858-20-2), which possesses different spatial arrangements of atoms that could lead to different biological activities and chemical reactivities in asymmetric environments . The presence of both a secondary amine in the pyrrolidine ring and a protected primary amine via the carbamate functionality provides multiple sites for further chemical transformations, making this compound a versatile intermediate in synthetic chemistry.

Chemical Representation

The molecular structure of (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride can be represented through various chemical notations that provide different levels of structural information:

The SMILES notation provides a linear representation of the structure with the @H designation specifically indicating the (S) stereochemistry at the chiral center . The InChI notation offers a more comprehensive representation that includes stereochemical information and can be used for precise identification in chemical databases . Both formats are valuable tools in chemical informatics and database searching, allowing for digital representation and processing of the compound's structural information.

Physical and Chemical Properties

Basic Physical Properties

(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride exhibits specific physical characteristics that are important for its handling, storage, and application in chemical synthesis. The compound exists as a solid at room temperature with a molecular weight of 236.74 g/mol calculated from its molecular formula C₁₀H₂₁ClN₂O₂ . The addition of the hydrochloride salt significantly alters its physical properties compared to the free base form, particularly enhancing its stability during storage and handling while also modifying its solubility profile .

Commercial samples of this compound typically have a purity of approximately 97%, which is sufficient for most research and development applications in pharmaceutical synthesis . This level of purity ensures consistent results in chemical reactions while maintaining economic viability for commercial production and distribution. The physical state of the compound as a solid facilitates its weighing, transfer, and incorporation into reaction mixtures in laboratory settings, making it practical for various synthetic applications across different scales of operation .

Solubility and Solution Properties

As a hydrochloride salt, (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride demonstrates enhanced solubility in polar solvents compared to its free base form . The compound is expected to be readily soluble in water and polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF). This solubility profile makes it versatile for various synthetic applications, allowing chemists to select appropriate solvent systems based on specific reaction requirements .

The balance between the hydrophilic salt portion and the more hydrophobic tert-butyl group creates a compound with moderate amphiphilic character. This property can be advantageous in certain synthetic contexts where phase transfer or interfacial reactions are important. The hydrochloride salt form also provides better stability in solution compared to the free base, as the protonated amine is less susceptible to oxidation and other degradation pathways that might affect the free amine group . These solution properties are critical considerations when designing reaction conditions and workup procedures for synthetic transformations involving this building block.

Applications and Uses

Role in Pharmaceutical Synthesis

(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride serves as an important building block in pharmaceutical synthesis, particularly in the development of compounds where stereochemical control is crucial. The compound's value lies in its well-defined stereochemistry at the 3-position of the pyrrolidine ring, which provides a fixed spatial arrangement that can be exploited in the design of bioactive molecules . This stereochemical precision is especially important in drug development where the three-dimensional structure of a molecule often determines its ability to interact effectively with biological targets.

The presence of the Boc protecting group on the primary amine allows for selective chemical transformations at other reactive sites in the molecule, with the option to remove the protecting group under controlled conditions when needed in subsequent synthetic steps . This strategic protection/deprotection approach is fundamental in complex molecule synthesis where multiple functional groups must be manipulated sequentially. The compound's hydrochloride salt form enhances its stability during storage and handling, making it a reliable reagent for medicinal chemistry applications where reproducibility and consistency are essential for successful drug development programs .

Synthetic Applications

The search results indicate that (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride has been utilized in the synthesis of complex heterocyclic systems. According to search result , the compound has been employed in the synthesis of pyrrolidine-substituted intermediates for the preparation of pyrimido[4,5-b]indole derivatives. This application highlights its utility in building complex nitrogen-containing heterocycles that are prevalent in pharmaceutical chemistry. The protected primary amine functionality can serve as a nucleophile in various reactions including alkylation, acylation, and reductive amination, while the secondary amine of the pyrrolidine ring provides an additional site for chemical modification .

These dual reactive centers, combined with the compound's defined stereochemistry, make it a versatile building block for constructing diverse chemical libraries for drug discovery efforts. The hydrochloride salt can be easily neutralized to generate the free base in situ when required for reactions where the protonated form might interfere with the desired transformation. This flexibility in synthetic approach allows chemists to incorporate this building block into various synthetic schemes targeting complex pharmaceutical intermediates and active pharmaceutical ingredients .

| Supplier | Catalog ID | Purity | Information Source |

|---|---|---|---|

| AChemBlock | L18436 | 97% | |

| Synthonix Corporation | SY3638138166 | 97% | |

| Apollo Scientific | OR47363 | Not specified | , |

| Avantor | 45321910 | Not specified |

Each supplier may offer different packaging options, purities, and pricing structures for this compound. The catalog identifiers provided can be used to locate the specific product in the respective supplier's catalog or online ordering system . The availability from multiple suppliers suggests competitive pricing and reliable supply chains for this building block, which is advantageous for researchers requiring consistent access to this chemical intermediate for ongoing research programs.

Quality Control and Documentation

Commercial suppliers of (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride typically provide quality control documentation to verify the identity, purity, and stereochemical integrity of their products. According to search result , suppliers may offer key documents including Material Safety Data Sheets (MSDS), Certificates of Analysis (COA), and technical documentation through their websites or upon request. These documents are essential for researchers to assess the suitability of the material for their specific applications and to comply with laboratory safety requirements .

The Certificate of Analysis typically includes analytical data such as HPLC purity, NMR spectroscopy results, specific optical rotation measurements to confirm stereochemical purity, and appearance descriptions. This information allows researchers to make informed decisions about the quality and suitability of the material for their intended applications. Additionally, safety documentation provides critical information for proper handling, storage, and disposal of the compound in laboratory settings . These quality control measures and documentation practices are standard in the chemical supply industry and help ensure the reliability and reproducibility of research involving this compound.

Related Compounds and Derivatives

Structural Analogs

Several structural analogs of (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride appear in the search results, highlighting the diversity of related building blocks available for synthetic chemistry. The most direct analog is the R-enantiomer, (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride (CAS: 1217858-20-2), which differs only in the stereochemistry at the 3-position of the pyrrolidine ring . This enantiomeric counterpart likely exhibits similar physical properties but would interact differently with chiral environments such as biological receptors or enzymatic binding sites.

Future Research Directions

Synthetic Methodology Development

The ongoing interest in chiral building blocks like (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride reflects broader trends in pharmaceutical research toward more selective and targeted therapies. Future research directions might include the development of more efficient synthetic routes to this compound, particularly using green chemistry approaches or enzymatic methods. Search result describes a chemoenzymatic approach for the synthesis of a related compound, tert-butyl ((3R,6R)-6-methyl-piperidin-3-yl)carbamate, which achieved high enantioselectivity (>99.9% ee) through the use of transaminase (ATA) biocatalysts .

Similar enzymatic approaches could potentially be adapted for the synthesis of (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride or related pyrrolidine derivatives, offering advantages in terms of stereoselectivity, mild reaction conditions, and environmental sustainability compared to traditional chemical approaches. These considerations are increasingly important in modern synthetic chemistry, particularly for compounds intended for pharmaceutical applications where high stereochemical purity is essential . The development of more sustainable and efficient synthetic routes could reduce production costs and environmental impact while maintaining or improving the stereochemical purity of the final product.

Expanding Applications in Medicinal Chemistry

As understanding of biological target structures becomes more refined through advances in structural biology and computational modeling, the demand for stereochemically defined building blocks that can interact precisely with these targets is likely to increase. The exploration of new derivatives and applications for (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride in diverse therapeutic areas represents an ongoing opportunity for medicinal chemists . The compound's versatility as a building block, combined with its commercial availability and well-defined stereochemistry, positions it as a valuable resource for researchers seeking to develop novel bioactive compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume